Product packaging for 2,4'-Dibromoacetophenone(Cat. No.:CAS No. 99-73-0)

2,4'-Dibromoacetophenone

Cat. No.: B128361
CAS No.: 99-73-0
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry Research

The importance of 2,4'-Dibromoacetophenone in organic chemistry is intrinsically linked to the broader significance of its parent class, acetophenone (B1666503) and its derivatives.

Acetophenone, the simplest aromatic ketone, has a rich history in chemical research, dating back to its first synthesis in 1857. grafiati.com Initially identified in the heavy-oil fraction of coal tar, it has since become a cornerstone in both industrial and academic chemistry. grafiati.com Historically, acetophenone and its substituted analogs have been utilized as fragrance ingredients in soaps and perfumes, as industrial solvents, and, most notably, as foundational intermediates in the synthesis of resins and pharmaceuticals. grafiati.com

The versatility of the acetophenone scaffold has allowed for the development of a vast library of derivatives through various substitution patterns on the aromatic ring and the methyl group. These derivatives have been instrumental in advancing the field of organic synthesis and have been central to the development of numerous therapeutic agents and functional materials. The exploration of halogenated acetophenones, such as this compound, represents a logical progression in this historical narrative, aimed at creating highly reactive and versatile building blocks for complex molecular architectures.

This compound has established itself as a crucial synthetic intermediate, primarily due to the strategic placement of its two bromine atoms, which serve as reactive handles for a variety of chemical transformations. Its utility is particularly evident in the synthesis of diverse heterocyclic systems, which are core structures in many biologically active compounds.

One of the most prominent applications of this compound is in the synthesis of thiazole (B1198619) derivatives . The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, readily employs α-haloketones like this compound. For instance, it can be reacted with thiourea (B124793) or substituted thioureas to yield a range of 2-aminothiazoles. ccsenet.org Research has shown its use in the synthesis of 4-(4-bromophenyl)-2-thiazoleacetonitrile, a key intermediate for more complex thiazole derivatives with potential antimicrobial and anticancer properties.

The compound is also a valuable precursor for the synthesis of pyrimidine derivatives . It can undergo reaction with compounds like 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione to produce phenacyl derivatives that are intermediates in the synthesis of more complex pyrimidine-based molecules. researchgate.net

Furthermore, this compound is utilized in the synthesis of quinoxaline (B1680401) derivatives . It can react with o-phenylenediamine (B120857) to afford 2-arylquinoxalines, a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. connectjournals.com

Beyond these specific examples, this compound is also employed in:

The synthesis of chalcones through condensation reactions with aldehydes. fishersci.ca These chalcones can, in turn, be used to synthesize other heterocyclic compounds.

The derivatization of fatty acids for analysis by High-Performance Liquid Chromatography (HPLC), where it acts as a UV-active labeling agent. fishersci.ca

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are of interest in medicinal chemistry.

The preparation of 2-amino-1-(4-bromophenyl)ethanone, another important synthetic intermediate. cardiff.ac.uk

The table below summarizes some of the key synthetic applications of this compound.

Target Compound ClassReactant(s)Key Reaction TypeReference(s)
ThiazolesThiourea/ThiosemicarbazideHantzsch thiazole synthesis , ccsenet.org
PyrimidinesCyclopentapyrimidine-dionesNucleophilic substitution researchgate.net
Quinoxalineso-PhenylenediamineCondensation/Cyclization connectjournals.com
ChalconesAldehydesClaisen-Schmidt condensation fishersci.ca
Fatty Acid EstersFatty AcidsEsterification fishersci.ca
Imidazo[1,2-a]pyridines2-AminopyridineCondensation/Cyclization

Research Trends and Future Directions for this compound

Current research involving this compound is largely focused on its application in the synthesis of novel compounds with specific biological activities or material properties. The exploration of its derivatives as potential therapeutic agents is a significant and expanding area of investigation.

Medicinal Chemistry: The ability of this compound to serve as a scaffold for a variety of heterocyclic compounds places it at the forefront of drug discovery research. Future research is likely to focus on the synthesis of new libraries of compounds derived from this intermediate for screening against a wide range of biological targets. Areas of particular interest include the development of novel:

Anticancer agents: Derivatives of thiazoles and other heterocycles synthesized from this compound have shown preliminary anticancer activity. cardiff.ac.uk Further structural modifications could lead to more potent and selective drug candidates.

Antimicrobial agents: The need for new antibiotics is a driving force in medicinal chemistry. The quinoxaline and thiazole moieties, readily accessible from this compound, are known to exhibit antibacterial and antifungal properties. connectjournals.com

Neurological disorder treatments: Some derivatives of compounds synthesized from this compound have shown potential for interacting with neurotransmitter receptors, suggesting possible applications in treating conditions like depression and anxiety. cardiff.ac.uk

Materials Science: The application of this compound in materials science is an emerging field with considerable potential. The aromatic and halogenated nature of the molecule and its derivatives can be exploited to create materials with unique electronic and optical properties. Future research directions may include:

Organic semiconductors: The synthesis of metal complexes with ligands derived from this compound has been explored, with some complexes exhibiting semiconducting properties. sigmaaldrich.com

Photoactive materials: The acetophenone core can be involved in photo-induced processes, and derivatives of this compound could be investigated for applications in photochemistry and photophysics. wmich.edu

Functional polymers and inks: The compound has been mentioned in the context of hot melt ink formulations as a UV absorber, indicating a potential role in the development of advanced printing technologies.

Catalysis: The development of novel catalysts is a cornerstone of green and efficient chemistry. Metal complexes derived from ligands synthesized using this compound could be explored for their catalytic activity in a variety of organic transformations. cardiff.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
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InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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CAS No.

99-73-0
Record name 4-Bromophenacyl bromide
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Record name p-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Record name P-BROMOPHENACYL BROMIDE
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Synthetic Methodologies and Reaction Pathways of 2,4 Dibromoacetophenone

Established Synthetic Routes to 2,4'-Dibromoacetophenone

The principal methods for preparing this compound are the Friedel-Crafts acetylation of p-dibromobenzene and the α-bromination of 4-bromoacetophenone. These pathways are foundational in providing access to this versatile chemical building block.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com This reaction is a versatile method for synthesizing aromatic ketones, including this compound. iitk.ac.in

A direct and effective route to this compound is the Friedel-Crafts acetylation of p-dibromobenzene. semanticscholar.org In this electrophilic aromatic substitution reaction, an acetyl group is introduced onto the p-dibromobenzene ring. The reaction typically involves treating p-dibromobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. semanticscholar.org A procedure utilizing acetyl chloride and aluminum chloride has been reported to produce the desired this compound in a 64% yield. semanticscholar.org

Lewis acids, most commonly aluminum chloride (AlCl₃), are crucial catalysts in Friedel-Crafts reactions. iitk.ac.inquora.com Their primary function is to act as a halogen carrier and activate the acylating agent. masterorganicchemistry.comquora.com Aluminum chloride coordinates with the halogen of the acetyl chloride, facilitating the cleavage of the carbon-halogen bond. quora.com This process generates a highly electrophilic, resonance-stabilized acylium ion (RCO⁺). masterorganicchemistry.comlibretexts.org This acylium ion is the reactive electrophile that is then attacked by the electron-rich aromatic ring of p-dibromobenzene, leading to the formation of the ketone product. libretexts.org The use of anhydrous aluminum chloride is essential, as the presence of moisture can deactivate the catalyst. quora.com

The efficiency and purity of the product from the Friedel-Crafts acetylation of p-dibromobenzene are highly dependent on the reaction conditions. Research has explored different acetylating agents and their proportions to optimize the yield. For instance, while acetyl chloride with aluminum chloride can provide a 64% yield, adjusting the reactant proportions can increase the yield to between 70-74%. semanticscholar.org However, this may result in a product that is approximately 89% pure, with the main impurity being p-bromoacetophenone. semanticscholar.org

Alternatively, using acetic anhydride as the acetylating agent has been investigated. While this approach can yield a cleaner product with fewer impurities, the isolated yields are generally lower, ranging from 48% to 63%. semanticscholar.org The crude mixture from this method was also found to contain a higher percentage (20-25%) of p-bromoacetophenone. semanticscholar.org

Table 1: Optimization of Friedel-Crafts Acetylation for this compound Synthesis semanticscholar.org
Acetylating AgentCatalystReported YieldProduct Purity and Notes
Acetyl ChlorideAluminum Chloride64%Standard procedure.
Acetyl ChlorideAluminum Chloride70-74%89% purity; contaminated with p-bromoacetophenone. Achieved with adjusted reactant proportions.
Acetic AnhydrideAluminum Chloride48-63%Cleaner product but lower yields; crude mixture contained 20-25% p-bromoacetophenone.

Another major synthetic pathway involves the direct bromination of an acetophenone (B1666503) derivative. This method focuses on introducing a bromine atom at the α-carbon (the carbon adjacent to the carbonyl group).

The α-bromination of 4-bromoacetophenone is a common and effective method for synthesizing this compound, also known as p-bromophenacyl bromide. drugfuture.comorgsyn.org This reaction specifically targets the methyl group of the acetophenone for halogenation. One established procedure involves dissolving 4-bromoacetophenone in glacial acetic acid and slowly adding bromine while maintaining a temperature below 20°C. orgsyn.org This method results in the formation of crystalline this compound with reported yields between 69% and 72%. orgsyn.org

An alternative approach utilizes pyridine (B92270) hydrobromide perbromide as the brominating agent. nih.gov This reagent is employed in the synthesis of various α-bromoacetophenone derivatives. The reaction is typically carried out in a solvent such as acetic acid at an elevated temperature. nih.gov

Table 2: α-Bromination of 4-Bromoacetophenone
Brominating AgentSolventReaction ConditionsReported YieldReference
Bromine (Br₂)Glacial Acetic AcidTemperature kept below 20°C during bromine addition.69-72% orgsyn.org
Pyridine Hydrobromide PerbromideAcetic AcidReaction stirred at 90°C.Not specified for this specific derivative, but used for a series of analogues. nih.gov

Bromination Reactions of Acetophenone Derivatives

Challenges with Regioselectivity and Side Product Formation

The synthesis of this compound is often complicated by challenges related to regioselectivity and the formation of unwanted side products. Achieving the desired substitution pattern, with bromine atoms at the 2 and 4' positions, requires careful control of reaction conditions.

One of the primary challenges lies in controlling the position of bromination on the acetophenone ring. Depending on the reaction conditions and the catalysts used, bromination can occur at different positions, leading to a mixture of isomers. For instance, nuclear halogenation of acetophenone is dependent on the formation of an aluminum chloride complex. If less than one equivalent of aluminum chloride is used, side-chain halogenation is more likely to occur. orgsyn.org

The formation of polyhalogenated products is another significant challenge. It can be difficult to prevent the addition of more than two bromine atoms to the acetophenone molecule, resulting in the formation of tri- or even tetra-brominated side products. This is particularly problematic when harsh brominating agents or high temperatures are used.

In addition to isomeric and polyhalogenated side products, other unwanted byproducts can also be formed during the synthesis of this compound. These can include products of condensation reactions, such as dypnone, which can form if the ketone is not properly dispersed during the reaction. orgsyn.org Tars can also be formed, particularly during the stripping process, which are believed to originate from improper addition of the ketone to the aluminum chloride. orgsyn.org

The formation of these side products not only reduces the yield of the desired this compound but also complicates the purification process. The separation of the desired product from a mixture of isomers and other byproducts can be a difficult and time-consuming task, often requiring multiple purification steps, such as recrystallization or chromatography.

To overcome these challenges, researchers have explored various strategies to improve the regioselectivity of the bromination reaction and minimize the formation of side products. These include the use of milder brominating agents, the optimization of reaction conditions (such as temperature and reaction time), and the use of catalysts that can direct the bromination to the desired positions.

Despite these efforts, the synthesis of this compound with high regioselectivity and minimal side product formation remains a significant challenge in organic synthesis. Further research is needed to develop more efficient and selective synthetic methods for this important compound.

Table 1: Common Side Products in the Synthesis of this compound

Side Product Reason for Formation Impact on Synthesis
Isomeric DibromoacetophenonesLack of regioselectivity in the bromination reactionReduces the yield of the desired product and complicates purification
Polyhalogenated AcetophenonesOver-bromination of the acetophenone moleculeReduces the yield of the desired product and increases the complexity of the product mixture
DypnoneCondensation reaction of acetophenoneReduces the yield of the desired product and introduces impurities
TarsImproper addition of ketone to aluminum chlorideComplicates the purification process and reduces the overall yield

Novel and Green Synthesis Approaches for this compound

Exploration of Environmentally Benign Solvents and Catalysts

One of the key areas of research in the green synthesis of this compound is the exploration of environmentally benign solvents and catalysts. Traditional synthesis methods often use hazardous solvents, such as chlorinated hydrocarbons, which can have a significant negative impact on the environment.

To address this issue, researchers have been investigating the use of greener solvents, such as water, ionic liquids, and supercritical fluids. These solvents are less toxic and more environmentally friendly than traditional organic solvents. For example, a method for the synthesis of this compound has been developed that uses a mixture of acetone (B3395972) and water as the solvent.

In addition to green solvents, researchers are also exploring the use of environmentally benign catalysts to promote the synthesis of this compound. These catalysts are often based on abundant and non-toxic metals, such as iron or copper. They can be used to improve the efficiency and selectivity of the reaction, while also reducing the amount of waste generated.

The use of environmentally benign solvents and catalysts can significantly reduce the environmental impact of the synthesis of this compound. However, further research is needed to develop more efficient and cost-effective green synthesis methods for this important compound.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a promising green chemistry approach that uses mechanical energy to drive chemical reactions. This method can be used to synthesize a variety of organic compounds, including this compound, without the need for solvents.

In a typical mechanochemical synthesis of this compound, the reactants are mixed together in a ball mill. The mechanical energy generated by the grinding of the balls causes the reactants to react with each other, forming the desired product.

Mechanochemical synthesis offers several advantages over traditional solution-based synthesis methods. It is a solvent-free process, which eliminates the need for hazardous organic solvents. It is also a very efficient process, as the reactions can often be completed in a shorter amount of time than in solution.

Despite its potential, mechanochemical synthesis is still a relatively new technology, and further research is needed to optimize the process for the synthesis of this compound. However, this approach has the potential to provide a more sustainable and environmentally friendly way to produce this important compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Mechanistic investigations can provide valuable insights into the factors that control the regioselectivity of the bromination reaction and the formation of side products.

The formation of this compound is believed to proceed through an electrophilic aromatic substitution reaction. In this reaction, the bromine molecule is activated by a Lewis acid catalyst, such as aluminum chloride, to form a highly electrophilic species. This species then attacks the acetophenone ring, leading to the substitution of a hydrogen atom with a bromine atom.

The regioselectivity of the bromination reaction is determined by the directing effects of the acetyl and bromo substituents on the acetophenone ring. The acetyl group is a meta-directing group, while the bromo group is an ortho, para-directing group. The interplay of these directing effects can lead to the formation of a mixture of isomers.

To gain a deeper understanding of the reaction mechanism, researchers have used a variety of techniques, including computational modeling and spectroscopic analysis. These studies have helped to elucidate the key intermediates and transition states involved in the reaction, and have provided valuable insights into the factors that control the regioselectivity of the bromination reaction.

A better understanding of the reaction mechanism can help to guide the development of more efficient and selective synthetic methods for this compound. By understanding the factors that control the reaction, it may be possible to design new catalysts and reaction conditions that can favor the formation of the desired product while minimizing the formation of side products.

Reactivity and Transformational Chemistry of 2,4 Dibromoacetophenone

Nucleophilic Substitution Reactions

The reactivity of 2,4'-Dibromoacetophenone is largely characterized by nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). The bromine atom at this position is a good leaving group, and the electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. This makes the compound an excellent substrate for SN2 reactions with a variety of nucleophiles.

This compound is a precursor for the synthesis of α,β-unsaturated ketones, an important class of compounds in organic synthesis. chemicalbook.comfishersci.casigmaaldrich.comsigmaaldrich.com This transformation is achieved through condensation reactions where a new carbon-carbon bond is formed.

The reaction of this compound with aldehydes in the presence of specific catalysts yields α,β-unsaturated ketones. chemicalbook.comfishersci.cagreyhoundchrom.comsigmaaldrich.com This process is effectively catalyzed by either Tin(II) chloride (SnCl₂) or Samarium(III) iodide (SmI₃). chemicalbook.comfishersci.casigmaaldrich.comsigmaaldrich.com These catalysts facilitate the key bond-forming steps in the condensation pathway.

A significant application of this compound's reactivity is in the esterification of carboxylic acids. chemicalbook.comfishersci.casigmaaldrich.com In this reaction, the carboxylate anion, typically generated in situ by a base, acts as a nucleophile. It attacks the electrophilic α-carbon of this compound, displacing the bromide ion to form the corresponding 4-bromophenacyl ester. This reaction provides a reliable method for converting carboxylic acids into stable, crystalline derivatives. acs.org

The esterification reaction with this compound is widely employed as a pre-column derivatization technique in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). chemicalbook.comjafs.com.plresearchgate.net Many organic acids, such as fatty acids, lack a significant chromophore, which makes them difficult to detect using common UV-Vis detectors in HPLC systems. jafs.com.plresearchgate.net By converting these acids into their 4-bromophenacyl ester derivatives, a strong chromophoric group is introduced into the molecule. jafs.com.pl

The derivatization of fatty acids with this compound is a well-established method to enhance their detectability for HPLC analysis. chemicalbook.comjafs.com.pljafs.com.pl The resulting 4-bromophenacyl esters exhibit high molar absorptivity at wavelengths around 256 nm, making them ideally suited for sensitive quantification with UV detectors. jafs.com.plresearchgate.net This method is applicable to a wide range of fatty acids found in various biological samples, including milk, meat, and fat. jafs.com.pl However, reaction conditions must be carefully controlled, as higher temperatures can lead to the oxidation or isomerization of unsaturated fatty acids. jafs.com.pljafs.com.pl

The derivatization of fatty acids with this compound is typically carried out in the presence of a base catalyst, with triethylamine (B128534) being a common choice. jafs.com.plresearchgate.netjafs.com.pl Triethylamine facilitates the reaction by deprotonating the carboxylic acid to form the more nucleophilic carboxylate anion. researchgate.net This anion then readily reacts with this compound. Researchers have investigated various reaction conditions to optimize the derivatization process, particularly for sensitive molecules like polyunsaturated fatty acids. jafs.com.pljafs.com.pl Lowering the reaction temperature has been shown to decrease the risk of degradation and isomerization. jafs.com.pl

Interactive Data Table: Reaction Conditions for Fatty Acid Derivatization

The following table summarizes various reported conditions for the derivatization of fatty acids using this compound and triethylamine, highlighting efforts to optimize the procedure for different analytical needs.

Derivatization for Analytical Applications

Derivatization of Fatty Acids for HPLC Analysis
Optimization of Derivatization Conditions (Temperature, Time, Concentration)

The derivatization of fatty acids with this compound is a critical step for their subsequent analysis, often by high-performance liquid chromatography (HPLC). The efficiency of this reaction is highly dependent on conditions such as temperature, reaction time, and the concentration of the reagents.

Initial methods for this derivatization were carried out in acetone (B3395972) solutions containing this compound and triethylamine at a temperature of 50°C for a duration of 2 hours. latech.edu However, for unsaturated fatty acids, particularly those that are easily oxidized or isomerized like conjugated dienes, these conditions were found to be suboptimal. To mitigate the degradation of these sensitive molecules, a modified procedure at a lower temperature of 40°C for a shorter time of 30 minutes has been proposed. latech.edu This newer method also utilizes a more concentrated solution of this compound and triethylamine in acetone. latech.edu

For extremely sensitive unsaturated fatty acids, an even more cautious approach is recommended, with the derivatization being conducted at a significantly lower temperature of approximately -26°C for a period of 6.5 hours. byjus.com While this approach minimizes the risk of degradation and isomerization, it may result in a slight decrease in the sensitivity of the fatty acid assays. byjus.com In a different application involving the derivatization of oleic acid, a study attempted to use Boron Trifluoride (BF3) as a catalyst with heating at approximately 80°C for 40 minutes; however, this did not result in the desired phenacyl oleate (B1233923) but instead produced methyl oleate. nih.gov

The optimization of these conditions is a balance between achieving a complete and rapid reaction and preserving the integrity of the analytes. The choice of the specific conditions is therefore dictated by the nature of the fatty acids being analyzed, with more rigorous conditions being necessary for more labile unsaturated species.

Below is a table summarizing the various derivatization conditions that have been reported:

AnalyteReagent/CatalystSolventTemperature (°C)TimeOutcome
Fatty Acids (general)This compound, TriethylamineAcetone502 hoursStandard derivatization
Unsaturated Fatty AcidsThis compound, TriethylamineAcetone4030 minutesReduced degradation and isomerization
Polyunsaturated Fatty AcidsThis compound, TriethylamineAcetone~ -266.5 hoursPrevention of oxidation and isomerization
Oleic AcidThis compound, BF3n-Hexane/Methanol~ 8040 minutesFormation of methyl oleate, not the desired derivative
Prevention of Oxidation and Isomerization of Unsaturated Fatty Acids

A significant challenge in the analysis of unsaturated fatty acids is their susceptibility to oxidation and isomerization, particularly under the conditions required for derivatization. The double bonds in these molecules are prone to attack by oxygen and can also undergo geometric (cis-trans) or positional isomerization, especially when exposed to heat and certain chemical reagents.

The traditional method for derivatizing fatty acids with this compound, which involves heating at 50°C for 2 hours, has been shown to pose a risk to the stability of some unsaturated fatty acids. byjus.com To address this, a key optimization has been the reduction of the reaction temperature. For many unsaturated fatty acids, including conjugated dienes, lowering the derivatization temperature to 40°C for a shorter duration of 30 minutes has proven effective in preventing these undesirable side reactions. latech.edu This modified procedure helps to preserve the original structure of the fatty acids, ensuring more accurate analytical results. latech.edu

For polyunsaturated fatty acids that are particularly prone to oxidation and isomerization, a more drastic temperature reduction is advised. byjus.com Carrying out the derivatization at approximately -26°C, although requiring a longer reaction time of 6.5 hours, significantly minimizes the risk of degradation. byjus.com This demonstrates a trade-off between reaction kinetics and the preservation of analyte integrity. The proposed newer procedures, by decreasing the risk of degradation or isomerization, provide a more reliable method for the preparation and derivatization of fatty acids in various biological samples for HPLC analysis. byjus.com

The following table outlines the recommended derivatization temperatures for different types of fatty acids to prevent oxidation and isomerization:

Fatty Acid TypeRecommended Temperature (°C)Reaction TimeBenefit
General Fatty Acids502 hoursStandard procedure
Unsaturated Fatty Acids (including conjugated dienes)4030 minutesPrevents oxidation and isomerization
Very Easily Oxidized and Isomerized Unsaturated FAs~ -266.5 hoursMinimizes degradation
Derivatization of Lactic Acid and Glycolic Acid

This compound is also utilized as a derivatizing agent for short-chain carboxylic acids, such as lactic acid and glycolic acid, to facilitate their analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The derivatization process converts these acids into their respective esters, which have chromophoric groups that can be readily detected by a UV detector.

For the derivatization of lactic acid, the acid is first converted to its sodium salt (RCOONa). This salt is then reacted with a solution of this compound (DBAP) and triethylamine. The reaction mixture is typically reacted for 1 hour at a temperature of 45°C. nih.gov This process yields a derivative that is suitable for RP-HPLC analysis with UV detection at a wavelength of 259 nm. nih.gov The use of an excess of this compound and triethylamine is recommended to achieve a satisfactory yield of the derivatization product. nih.gov The choice of solvent for DBAP can also influence the sensitivity of the subsequent analysis, with chloroform (B151607) being reported to offer the best sensitivity for lactic acid determination in biological samples. nih.gov

This derivatization method has been successfully applied to the analysis of lactic acid in a variety of materials, including silage, fermented dairy and vegetable products, intestinal digesta, and blood. nih.gov

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. In such reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The position at which the substitution occurs is directed by the substituents already present on the ring. In this compound, the benzene ring has a bromine atom at the 4'-position and an acetyl group (COCH3) attached to the 1'-position (which is part of the acetophenone (B1666503) structure, with the bromoacetyl group being at the 2-position). However, the provided IUPAC name and common usage refer to the substitution on the phenyl ring of acetophenone. Therefore, we will consider the directing effects of the bromo and acetyl groups on the phenyl ring to which they are attached.

The bromo group is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. The acetyl group, on the other hand, is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.

In this compound, the phenyl ring is substituted with a bromo group and a bromoacetyl group. The bromo group at the 4'-position will direct incoming electrophiles to the positions ortho to it (3' and 5' positions). The bromoacetyl group at the 2-position is attached to the carbonyl carbon, which is then attached to the phenyl ring. The carbonyl group is deactivating and meta-directing. Therefore, it would direct incoming electrophiles to the positions meta to the point of attachment (3' and 5' positions).

Since both the bromo group and the bromoacetyl group (via the carbonyl) direct to the same positions (3' and 5'), these are the most likely sites for electrophilic aromatic substitution on the phenyl ring of this compound.

Catalytic Reactions Involving this compound

Role as a Catalyst in Organic Synthesis

Based on available scientific literature, this compound is primarily utilized as a reagent in organic synthesis, rather than as a catalyst. Its most prominent role is as a derivatizing agent for carboxylic acids, particularly fatty acids, to facilitate their analysis by HPLC with UV detection. latech.edubyjus.comnih.gov It is also used in the protection of phenols and carboxylic acids and undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones. biomol.comchemicalbook.com

While it is an important molecule in synthetic and analytical chemistry, there is no significant body of evidence to suggest that this compound itself functions as a catalyst in organic reactions. Its chemical properties make it well-suited to act as an electrophile in reactions with nucleophiles like carboxylates, but not to facilitate catalytic cycles.

Photochemical Initiation in Polymerization

This compound belongs to the class of acetophenone derivatives, which are known to function as photoinitiators for radical polymerization. Specifically, it can act as a Type I photoinitiator, which undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.

The initiation process is predicated on the homolytic cleavage of the carbon-bromine (C-Br) bond at the α-position, which is the weakest bond in the molecule and susceptible to photochemical activation. Upon absorbing UV radiation, the molecule is promoted to an excited state, leading to the scission of the C-Br bond. This cleavage event produces two radical species: a 4-bromophenacyl radical and a bromine radical (Br•).

Mechanism of Photochemical Initiation:

Step 1: Absorption of UV Light: Br-C₆H₄-C(=O)-CH₂Br + hν (UV light) → [Br-C₆H₄-C(=O)-CH₂Br]*

Step 2: Homolytic Cleavage (α-cleavage): [Br-C₆H₄-C(=O)-CH₂Br]* → Br-C₆H₄-C(=O)-CH₂• + Br•

Both the resulting 4-bromophenacyl radical and the bromine radical are capable of initiating polymerization by attacking the double bond of a vinyl monomer (M), thereby creating a new radical that propagates the polymer chain.

Initiation of Polymerization:

Br-C₆H₄-C(=O)-CH₂• + M → Br-C₆H₄-C(=O)-CH₂-M•

Br• + M → Br-M•

This ability to generate initiating radicals upon UV exposure makes this compound a potential component in formulations for UV-curable coatings, inks, and adhesives.

Advanced Synthetic Applications and Derived Compounds

The distinct reactive sites within this compound have been exploited by synthetic chemists to construct a variety of complex molecular architectures, particularly heterocyclic compounds of significant interest in medicinal and materials chemistry.

Synthesis of 2,4-Diaryl-1,2,3-triazoles

This compound serves as a key precursor for the synthesis of 1,4-disubstituted 1,2,3-triazoles through a one-pot, two-step reaction sequence that combines nucleophilic substitution with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". uobaghdad.edu.iqmdhv.ca

In this process, the highly reactive α-bromine atom of this compound is first displaced by an azide (B81097) ion (from sodium azide) in an Sₙ2 reaction to form the intermediate, 2-azido-1-(4-bromophenyl)ethanone (B1278824) (p-bromophenacyl azide). This azide intermediate is not isolated due to its potential instability. mdhv.ca

The in situ generated azide is then subjected to a [3+2] cycloaddition reaction with a terminal alkyne, such as phenylacetylene. This step is catalyzed by a copper(I) species, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole ring. The resulting product is a 2,4-diaryl-1,2,3-triazole, specifically 1-(2-oxo-2-(4-bromophenyl)ethyl)-4-phenyl-1H-1,2,3-triazole.

Reaction Scheme:

Azide Formation: Br-C₆H₄-C(=O)-CH₂Br + NaN₃ → [Br-C₆H₄-C(=O)-CH₂N₃] + NaBr

Cycloaddition: [Br-C₆H₄-C(=O)-CH₂N₃] + Ph-C≡CH --(CuSO₄, Na-Ascorbate)--> 1-(2-(4-bromophenyl)-2-oxoethyl)-4-phenyl-1H-1,2,3-triazole

This one-pot methodology provides an efficient and safe route to highly functionalized triazoles, which are valuable scaffolds in drug discovery. mdhv.ca

Synthesis of 2-Arylquinoxalines from α,α-Dibromoacetophenones

This compound is a suitable substrate for the synthesis of 2-arylquinoxalines through condensation with o-phenylenediamine (B120857). Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. longdom.org

The reaction involves the condensation of the α-bromoketone with the 1,2-diamine. A facile and efficient method for this transformation is to reflux the reactants in ethanol (B145695) under catalyst-free conditions. researchgate.net The reaction proceeds via an initial nucleophilic attack of one amino group on the α-carbon, displacing the bromide, followed by cyclization and subsequent oxidation (aromatization), often driven by air, to yield the stable quinoxaline (B1680401) ring system.

Alternatively, the reaction can be promoted by a reusable solid acid catalyst, such as 5% WO₃/ZrO₂, which can lead to excellent yields in shorter reaction times. longdom.org The use of various substituted phenacyl bromides, including this compound, has been shown to be effective. longdom.org

General Reaction:

Br-C₆H₄-C(=O)-CH₂Br + C₆H₄(NH₂)₂ → 2-(4-bromophenyl)quinoxaline

The resulting product, 2-(4-bromophenyl)quinoxaline, is a key intermediate for the synthesis of more complex molecules and potential pharmaceutical agents.

Reactant 1Reactant 2ConditionsProductYieldReference
This compoundo-Phenylenediamine5% WO₃/ZrO₂, Reflux2-(4-bromophenyl)quinoxaline95% longdom.org
This compoundo-PhenylenediamineEthanol, Reflux2-(4-bromophenyl)quinoxalineHigh researchgate.net

Synthesis of 2,3-Dihydrofuro[3,2-c]coumarins

This compound is utilized in a one-pot, three-component reaction to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. These fused heterocyclic systems are of great interest due to their presence in biologically active natural products.

An eco-friendly and efficient approach involves the reaction of 4-hydroxycoumarin (B602359), an aromatic aldehyde, and a 2-bromoacetophenone (B140003) derivative like this compound. nih.gov The reaction can be catalyzed by imidazole (B134444) in water, proceeding under mild conditions to afford a series of novel coumarin (B35378) derivatives in excellent yields. nih.gov

A plausible mechanism begins with the Knoevenagel condensation of 4-hydroxycoumarin and the aldehyde. Concurrently, this compound reacts with the catalyst (e.g., pyridine (B92270) or imidazole) to form a pyridinium (B92312) or imidazolium (B1220033) ylide intermediate. This ylide then acts as a nucleophile, attacking the Knoevenagel adduct in a Michael addition. A subsequent intramolecular Sₙ2 reaction and cyclization lead to the formation of the dihydrofurano ring fused to the coumarin core.

The following table summarizes the synthesis of various 2,3-dihydrofuro[3,2-c]coumarins using this compound as the phenacyl bromide component.

AldehydeCatalyst/SolventYield
BenzaldehydeImidazole / H₂O92%
4-ChlorobenzaldehydeImidazole / H₂O95%
4-MethylbenzaldehydeImidazole / H₂O94%
4-MethoxybenzaldehydeImidazole / H₂O90%

Spectroscopic and Computational Characterization of 2,4 Dibromoacetophenone

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2,4'-Dibromoacetophenone. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis, and Raman spectroscopy are employed to probe different aspects of the molecule's quantum mechanical states. dergipark.org.tr Experimental data obtained from these methods are often complemented by computational studies, such as those using Density Functional Theory (DFT), to provide a more complete and accurate assignment of the observed spectra. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between its vibrational energy levels. The experimental IR spectrum of this compound has been recorded and analyzed. dergipark.org.trchemicalbook.com These experimental findings are supported by theoretical calculations, which help in the assignment of fundamental vibrations based on the potential energy distribution (PED). dergipark.org.tr The molecule, which has 17 atoms, exhibits 45 fundamental vibrational modes. researchgate.net

Key vibrational frequencies observed in the IR spectrum provide characteristic signatures for the functional groups present in this compound. The carbonyl (C=O) stretching vibration is a prominent feature in the spectrum. The aromatic C-H stretching and C-C stretching vibrations of the phenyl ring, as well as the vibrations involving the carbon-bromine bonds, are also identified.

Table 1: Selected Experimental and Theoretical IR Vibrational Frequencies (cm⁻¹) for this compound

Experimental (IR) Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Vibrational Assignment
3089 3103 Aromatic C-H stretch
1688 1695 C=O stretch
1583 1585 Aromatic C=C stretch
1283 1282 C-C stretch
1177 1179 In-plane C-H bend
1069 1070 C-Br stretch (phenyl)
818 818 Out-of-plane C-H bend

Note: Calculated values are often scaled to better match experimental data. The data presented here is a representative compilation from spectroscopic databases and computational studies. dergipark.org.trresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). dergipark.org.tr The chemical shifts in NMR spectra are highly sensitive to the electronic structure surrounding the nuclei. For this compound, both ¹H and ¹³C NMR spectra have been experimentally recorded, often in a deuterated chloroform (B151607) (CDCl₃) solvent. dergipark.org.trresearchgate.netchemicalbook.com Theoretical chemical shifts can also be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method to support experimental assignments. dergipark.org.tr

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The protons on the aromatic ring and the methylene (-CH₂-) protons adjacent to the carbonyl group and a bromine atom are clearly resolved. The aromatic region typically displays a set of doublets due to the ortho- and meta-coupling of the protons on the para-substituted phenyl ring. chemicalbook.com The methylene protons appear as a singlet further upfield.

Table 2: Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.84 Doublet 2H Aromatic protons ortho to the carbonyl group
~7.64 Doublet 2H Aromatic protons meta to the carbonyl group

Source: Data compiled from spectroscopic databases. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum shows a signal for the carbonyl carbon, signals for the aromatic carbons, and a signal for the aliphatic methylene carbon. dergipark.org.trchemicalbook.com The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom attached to the bromine on the phenyl ring also shows a characteristic chemical shift.

Table 3: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Chemical Shift (ppm) Assignment
~190.0 Carbonyl carbon (C=O)
~135.0 Aromatic C-H
~132.0 Aromatic C-H
~130.0 Aromatic C-Br
~129.0 Aromatic quaternary carbon

Note: The assignments are based on typical chemical shift ranges and computational studies. Precise values may vary slightly between sources. dergipark.org.trresearchgate.netchemicalbook.com

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like the highest occupied molecular orbital, HOMO) to a higher energy one (like the lowest unoccupied molecular orbital, LUMO). dergipark.org.tr For this compound, the UV-Vis spectrum is characterized by a maximum absorption wavelength (λmax) in the ultraviolet region. Experimental data indicates a λmax at approximately 263 nm. caymanchem.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been performed to calculate the electronic absorption spectra in the gas phase and in various solvents, supporting the experimental findings. researchgate.net

Table 4: UV-Vis Absorption Data for this compound

Parameter Value Solvent/Phase
λmax (Experimental) 263 nm Not Specified
λmax (Theoretical) ~260 nm Gas Phase

Source: Experimental data from Cayman Chemical product information and theoretical data from computational studies. caymanchem.comresearchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. The FT-Raman spectrum of this compound has been recorded. nih.gov Theoretical calculations of Raman activities are often performed alongside IR frequency calculations to aid in the complete vibrational analysis of the molecule. researchgate.net The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be strong in one and weak or absent in the other, providing a more comprehensive picture of the molecular vibrations.

Table 5: Selected Theoretical Raman Active Frequencies (cm⁻¹) for this compound

Calculated Wavenumber (cm⁻¹) Vibrational Assignment
3075 Aromatic C-H stretch
1685 C=O stretch
1585 Aromatic ring stretch
1175 In-plane C-H bend
1005 Ring breathing mode

X-ray Diffraction Studies of Derivatives

Current literature searches did not yield specific X-ray diffraction studies conducted on derivatives of this compound. While X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal, specific structural data for derivatives of this compound are not publicly available in reviewed scientific literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Complexes

There is no available research in scientific literature that specifically details Electron Paramagnetic Resonance (EPR) spectroscopic studies on complexes involving this compound. EPR spectroscopy is a method for studying materials with unpaired electrons, and while it is extensively used for characterizing transition metal complexes, no such studies have been reported for complexes of the title compound.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and properties of this compound. A significant study in this area utilized the B3LYP method with a 6-311++G(d,p) basis set to perform a comprehensive theoretical analysis of the compound.

The geometry of the this compound molecule was optimized to its ground state using DFT calculations. This process determines the most stable conformation of the molecule by finding the energy minimum on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The total energy and various thermodynamic parameters for the optimized structure of this compound, calculated at 298.15 K, are summarized in the table below. These parameters are crucial for understanding the stability and reactivity of the molecule.

ParameterValue
Total Energy (Hartree)-5329.14
Zero-point vibrational energy (kcal/mol)71.45
Enthalpy (kcal/mol)77.12
Gibbs Free Energy (kcal/mol)114.53
Entropy (cal/mol·K)125.46

This interactive data table provides calculated energetic parameters for this compound.

Vibrational spectral analysis provides insights into the molecular vibrations and is a powerful tool for identifying functional groups. The theoretical vibrational frequencies for this compound were calculated using the DFT/B3LYP/6-311++G(d,p) method. The assignment of the observed vibrational bands was facilitated by Potential Energy Distribution (PED) analysis using the VEDA 4 program. This analysis helps to understand the contribution of individual internal coordinates to each normal mode of vibration.

The molecule, with its 17 atoms, has 45 normal modes of vibration. The calculated vibrational spectra were found to be in good agreement with experimental FT-IR data, confirming the accuracy of the computational model. Key vibrational modes include the C=O stretching, C-Br stretching, and various aromatic C-H and C-C stretching and bending vibrations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) were calculated for this compound using the same DFT method.

The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated energies are presented in the table below.

OrbitalEnergy (eV)
HOMO-6.89
LUMO-1.98
Energy Gap (ΔE)4.91

This interactive data table displays the calculated HOMO, LUMO, and energy gap values for this compound.

The distribution of the HOMO is primarily located over the bromophenyl ring, while the LUMO is distributed across the acetophenone (B1666503) moiety. This distribution provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors in chemical reactions.

Molecular Electrostatic Potential Surface (MEPs) Analysis

Molecular Electrostatic Potential Surface (MEPs) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEPs map for this compound has been calculated to understand its reactive sites. researchgate.net

In this analysis, different colors correspond to varying electrostatic potential values on the molecule's surface. Regions with a negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the most negative region is concentrated around the oxygen atom of the carbonyl group, indicating it as the primary site for electrophilic interaction. The hydrogen atoms, particularly those in the phenyl ring, exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction. This detailed mapping of electrostatic potential provides valuable insights into the molecule's chemical reactivity. researchgate.net

Density of States (TDOS, PDOS, OPDOS) Analysis

The electronic structure and bonding characteristics of this compound have been further investigated using Density of States (DOS) analysis. This includes Total Density of States (TDOS), Partial Density of States (PDOS), and Overlap Population Density of States (OPDOS). These analyses were performed based on quantum chemical calculations. researchgate.netdergipark.org.tr

The DOS graphs provide a visual representation of the molecular orbital energy levels. researchgate.net TDOS gives an overview of the total number of electronic states at each energy level, while PDOS breaks this down to show the contribution of individual atoms or groups of atoms to the molecular orbitals. OPDOS, on the other hand, illustrates the bonding, anti-bonding, and non-bonding nature of the interactions between atoms across the energy spectrum. This comprehensive analysis of the electronic states is fundamental to understanding the molecule's electronic properties and stability. researchgate.netdergipark.org.tr

Atomic Charge and Dipole Moment Calculations

To quantify the electronic properties of this compound, atomic charges and the total dipole moment were calculated. The theoretical dipole moment for the molecule has been determined to be 3.3054 Debye, a value that indicates a significant polarity of the molecule. dergipark.org.tr This polarity arises from the non-uniform distribution of electron density, largely due to the presence of electronegative bromine and oxygen atoms.

Calculated Property Value
Total Dipole Moment3.3054 Debye
Energy (Hartree)-5532.07912329
Zero-point vibrational energy73.83045 kcal/mol
Rotational constants3.16722 GHz, 0.14254 GHz, 0.13652 GHz

This table displays theoretical values calculated for this compound. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) calculations were employed to study the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netdergipark.org.tr The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.

The TD-DFT method is also utilized to predict the electronic absorption spectra (UV-Vis spectra) and excitation energies of the molecule. dergipark.org.tr These calculations help in understanding the electronic transitions occurring when the molecule absorbs light, providing a theoretical basis that can be compared with experimental spectroscopic data. researchgate.netdergipark.org.tr

Conformational Analysis

The conformational flexibility of this compound was investigated to identify its most stable geometric structure. researchgate.net This analysis was performed by systematically changing the torsion angle (τ) between the phenyl ring and the COCH2Br group from 0° to 360°. The calculations were carried out using the DFT/B3LYP method with the 6-311++G(d,p) basis set. dergipark.org.tr

The results of the conformational scan revealed that the molecule has three local minima corresponding to the most stable conformations. These stable structures are found near the torsion angles of 0°, 180°, and 360°. dergipark.org.tr This indicates that the planar or near-planar arrangements of the phenyl ring and the acetophenone side chain are energetically favored, which has significant implications for the molecule's packing in a crystalline state and its interaction with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. ekb.eg It provides a detailed picture of the Lewis structure by analyzing the electron density. wikipedia.org NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these delocalization effects. ekb.eg Weak occupancies in valence antibonding orbitals indicate departures from an idealized, localized Lewis structure, signifying delocalization. wikipedia.org

Biological and Biomedical Research Applications of 2,4 Dibromoacetophenone and Its Derivatives

Inhibition of Kinase Activity

2,4'-Dibromoacetophenone has been identified as a significant inhibitor of specific protein kinases, enzymes that play a crucial role in cell signaling and regulation. Its activity against Glycogen Synthase Kinase 3β (GSK3β) and Tau Protein Kinase I (TPK I) has drawn particular interest in biomedical research.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

This compound is recognized as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK3β). caymanchem.com This compound, also referred to as GSK-3β Inhibitor VII, demonstrates its inhibitory effect with a half-maximal inhibitory concentration (IC50) of 0.5 µM. caymanchem.commedkoo.com Research has shown that it acts as a cell-permeable and non-ATP competitive inhibitor of this enzyme. sigmaaldrich.com

A key feature of this compound's inhibitory action is its selectivity. It shows a high degree of selectivity for GSK3β over other kinases, such as protein kinase A (PKA), for which the IC50 is greater than 100 µM. caymanchem.combiomol.com This selectivity is a critical attribute in the development of targeted therapeutic agents, as it minimizes the potential for off-target effects.

Table 1: Inhibitory Activity of this compound against Kinases
KinaseIC50 (µM)Reference
Glycogen Synthase Kinase 3β (GSK3β)0.5 caymanchem.com
Protein Kinase A (PKA)>100 caymanchem.com

Tau Protein Kinase I (TPK I) Inhibition

This compound is also identified as an inhibitor of Tau Protein Kinase I (TPK I). sigmaaldrich.com It is important to note that TPK I is another designation for GSK3β. Therefore, the inhibitory action of this compound on TPK I is mechanistically the same as its inhibition of GSK3β. The compound's ability to interfere with the activity of this kinase underscores its potential relevance in studies related to neurodegenerative disorders where Tau protein pathology is a key feature.

Antimicrobial and Antifungal Activity of Derivatives

Derivatives of this compound, particularly chalcones and thiosemicarbazones, have been investigated for their potential antimicrobial and antifungal properties. These derivatives often exhibit a broad spectrum of activity against various pathogens.

Chalcones, which are α,β-unsaturated ketones, can be synthesized from acetophenones and have shown a wide range of biological activities, including antibacterial effects. rltsc.edu.in Similarly, thiosemicarbazone derivatives have been reported to possess potent antifungal activity. nih.gov

Antibacterial Studies (e.g., Staphylococcus aureus)

Research has demonstrated the antibacterial potential of brominated compounds derived from or related to acetophenone (B1666503) against Staphylococcus aureus, a significant human pathogen. For instance, brominated pyrazine-based chalcones have shown anti-staphylococcal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 µM. frontiersin.org

Furthermore, a simple bromophenol derivative, 3-bromo-2,6-dihydroxyacetophenone, has exhibited good activity against S. aureus and even methicillin-resistant S. aureus (MRSA). nih.gov This compound was also found to inhibit biofilm formation, a key virulence factor for S. aureus. nih.gov Another related compound, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, displayed potent in-vitro antibacterial activity against MRSA with MIC values ranging from 0.117 to 2.5 µg/mL. mdpi.comnih.gov

Table 2: Antibacterial Activity of Selected Brominated Compounds against Staphylococcus aureus
CompoundBacterial StrainActivity (MIC)Reference
Brominated pyrazine-based chalconesStaphylococci15.625 - 62.5 µM frontiersin.org
2-(2',4'-dibromophenoxy)-4,6-dibromophenolMethicillin-resistant Staphylococcus aureus (MRSA)0.117 - 2.5 µg/mL mdpi.comnih.gov

Antitumour Activity of Derivatives

Derivatives of this compound, particularly chalcone (B49325) hybrids, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These compounds have shown promise as potential anticancer agents.

Chalcone derivatives have demonstrated notable antiproliferative effects against the HepG2 human hepatoblastoma cell line. One novel chalcone hybrid, in particular, displayed significant activity against HepG2 cells with an IC50 value of 0.9 µM. nih.gov This compound was also found to inhibit the migration of these cancer cells and act as a tubulin polymerization inhibitor. nih.gov

Other studies on different classes of derivatives have also reported activity against HepG2 cells. For example, novel 2-morpholino-4-anilinoquinoline compounds showed varying responses, with some exhibiting IC50 values in the range of 8.50 to 12.76 μM. rsc.org Additionally, new semi-synthetic phenoxy acetamide (B32628) derivatives have been screened for their cytotoxic activity against HepG2 cells, with one compound showing a significantly lower IC50 value (1.43 µM) compared to the standard drug 5-Fluorouracil. mdpi.com

Table 3: Antitumor Activity of Selected Derivatives against HepG2 Cells
Compound TypeActivity (IC50)Reference
Novel Chalcone Hybrid0.9 µM nih.gov
2-morpholino-4-anilinoquinoline derivatives8.50 - 12.76 µM rsc.org
Phenoxy acetamide derivative1.43 µM mdpi.com

Role as a Reagent in Pharmaceutical Synthesis

Bromoacetophenones serve as significant intermediates in the synthesis of various drugs. researchgate.net this compound, in particular, is utilized as a reagent in several chemical transformations crucial for the development and analysis of pharmaceutical compounds. It is employed for derivatizing fatty acids for analysis by High-Performance Liquid Chromatography (HPLC) in the form of 4-bromophenacyl esters. chemicalbook.com The compound also plays a role in the protection of phenols and carboxylic acids during complex synthetic routes. chemicalbook.com Furthermore, it participates in condensation reactions with aldehydes to produce α,β-unsaturated ketones, which are important structural motifs in many biologically active molecules. chemicalbook.com

Introduction of Bromine Functional Groups into Organic Molecules

The incorporation of bromine into the molecular structure of a potential drug is a recognized strategy in medicinal chemistry. ump.edu.pl The introduction of a bromo group can significantly alter a molecule's physical and chemical properties, potentially enhancing its therapeutic efficacy. researchgate.net Bromine can improve molecular hyperpolarizabilities and reduce dipole-dipole interactions between molecules, which can be advantageous for crystal structure and biological activity. researchgate.net

This compound serves as a key reagent for introducing the bromoacetophenone moiety into other organic molecules. This is particularly valuable in the synthesis of complex pharmaceutical agents where bromination is a critical step. cambridgescholars.com Its primary applications in this context include the esterification and derivatization of carboxylic acids, such as lactic acid and glycolic acid, which facilitates their analysis and purification. chemicalbook.combiomol.com This process is essential for quality control and metabolic studies in pharmaceutical research. The compound's ability to react selectively makes it a valuable tool for chemists to build complex molecular architectures required for modern drug discovery. chemicalbook.com

Table 1: Applications of this compound in Chemical Synthesis

Application Description Reference
Derivatization Agent Used for the derivatization of carboxylic acids (e.g., fatty acids, lactic acid, glycolic acid) into 4-bromophenacyl esters for HPLC analysis. chemicalbook.combiomol.com
Protecting Group Reagent Employed for the protection of phenol (B47542) and carboxylic acid functional groups during multi-step synthesis. chemicalbook.com

| Synthesis of α,β-Unsaturated Ketones | Undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones, which are precursors for various pharmaceuticals. | chemicalbook.com |

Advanced Research in Biological Systems

The study of brominated compounds extends beyond synthetic chemistry into their interactions with and metabolism within biological systems. Research in this area investigates how organisms, particularly plants, process and transform these molecules, shedding light on natural biogeochemical cycles.

Metabolism of Brominated Compounds in Plants

Research into terrestrial ecosystems reveals that bromine undergoes a natural biogeochemical cycle involving plants. princeton.edu Plants absorb inorganic bromide from the soil and water through their root systems. princeton.edunih.gov While the growing plant incorporates the bromide, the transformation into organic forms primarily occurs after the plant's life cycle. princeton.edu

Studies have demonstrated that as plant litter, such as leaves, decays on the forest floor, the absorbed inorganic bromide is converted into organobromine compounds. princeton.edu This biotransformation is linked to enzymatic processes related to the decomposition of the plant material. princeton.edu For instance, the application of chloroperoxidase, a type of halogenating enzyme, to plant material has been shown to result in extensive bromination. princeton.edu This process contributes to the incorporation of bromine into soil organic matter, making it a significant reservoir for the element in the terrestrial environment. princeton.edu This metabolic capability of plants to transform foreign or xenobiotic substances is sometimes referred to as the "green liver" model, highlighting the plant's role in detoxifying and metabolizing environmental compounds. researchgate.net

Table 2: Key Research Findings on Bromine Metabolism in Plants

Finding Description Reference
Bromide Uptake Plants absorb inorganic bromide from the soil via their root systems. princeton.edunih.gov
Conversion to Organobromine Inorganic bromide is converted to organobromine compounds during the decomposition of plant litter. princeton.edu
Enzymatic Role Halogenating enzymes, such as chloroperoxidases, are involved in the bromination of organic matter during plant decay. princeton.edu

| Environmental Significance | This process leads to the incorporation of bromine into soil organic matter, creating a terrestrial reservoir of the element. | princeton.edu |

Table of Compounds

Compound Name
This compound
Lactic acid
Glycolic acid
Aldehydes
α,β-unsaturated ketones
Phenols
Carboxylic acids
4-bromophenacyl esters

Advanced Materials Science Applications of 2,4 Dibromoacetophenone

Semiconducting Properties of Derivatives

2,4'-Dibromoacetophenone serves as a versatile precursor for the synthesis of various heterocyclic compounds, which form the core of many organic semiconducting materials. The inherent reactivity of its two bromine atoms and the ketone functional group allows for the construction of extended π-conjugated systems, a key feature for charge transport in organic semiconductors.

Derivatives of this compound, particularly those incorporating thiazole (B1198619) and chalcone (B49325) moieties, have been investigated for their electronic and optical properties. Thiazole-based organic semiconductors are a significant class of materials used in organic electronics. The thiazole ring is an electron-accepting heterocycle, and its incorporation into conjugated molecules can lead to high-performance materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The synthesis of 2,4-disubstituted thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, such as this compound. researchgate.netnih.govresearchgate.net The resulting arylthiazoles can be further functionalized to tune their electronic properties for specific applications. Thiazolo[5,4-d]thiazoles, for instance, are electron-deficient systems with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, a crucial factor for charge mobility in organic semiconductors. rsc.org

Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. This compound can be utilized as the acetophenone precursor in such reactions. bohrium.comacs.org The resulting chalcone derivatives possess a delocalized π-electron system that extends over the two aromatic rings and the enone bridge. acs.org This extended conjugation imparts them with interesting optical and electronic properties. researchgate.netkoyauniversity.org The presence of bromine atoms in the chalcone structure, derived from this compound, offers sites for further chemical modification, allowing for the fine-tuning of the material's properties. For example, the band gap energy, a critical parameter for semiconductors, can be engineered through structural modifications of the chalcone backbone. koyauniversity.org

Below is a table summarizing the types of derivatives synthesized from this compound and their potential semiconducting applications.

Derivative ClassSynthetic Route from this compoundPotential Semiconducting ApplicationKey Properties
Thiazoles Hantzsch thiazole synthesis with thioamidesOrganic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs)Electron-accepting nature, π-conjugated system, high charge carrier mobility in derivatives. rsc.org
Chalcones Claisen-Schmidt condensation with aromatic aldehydesNonlinear optical materials, potential for organic semiconductors.Extended π-conjugation, tunable optical and electronic properties. acs.orgresearchgate.net

Use in Polymer Science

The reactive nature of this compound, particularly its bromine substituents, suggests its potential utility in various aspects of polymer science, including the functionalization and modification of polymers.

Mechanochemistry involves the use of mechanical force to induce chemical reactions. rsc.org In polymer science, mechanochemical methods can be employed to modify the properties of polymers by introducing functional groups onto the polymer backbone. researchgate.netrsc.org This technique can be particularly useful for polymers that are difficult to functionalize using traditional solution-based methods. rsc.orgrsc.org

While direct examples of using this compound for the mechanochemical functionalization of polymers are not prevalent in the current literature, its chemical structure suggests a potential application in this area. The carbon-bromine bonds in this compound could potentially be susceptible to mechanochemical activation. For instance, under ball milling conditions, the mechanical force could facilitate the reaction of the bromoacetyl group with nucleophilic sites on a polymer chain, leading to its covalent attachment. This would introduce a bromophenyl ketone moiety onto the polymer, which could then serve as a handle for further chemical modifications.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing desired functionalities after the polymerization process. nih.govrsc.orgresearchgate.net This approach allows for the creation of a diverse range of functional polymers from a common precursor polymer. nih.govnih.gov

This compound, with its two reactive bromine atoms, presents itself as a candidate for the post-polymerization modification of commodity polymers. For instance, polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, could be modified by reacting them with this compound. The α-bromo ketone is highly reactive towards nucleophiles, allowing for a straightforward substitution reaction to attach the 4-bromophenylacetyl group to the polymer backbone. The remaining bromine atom on the phenyl ring can then be used for subsequent reactions, such as cross-coupling reactions, to introduce further functionalities. This two-step modification strategy would provide a versatile platform for tailoring the properties of commodity polymers for specific applications.

The table below outlines a hypothetical pathway for the post-polymerization modification of a hydroxyl-containing polymer using this compound.

Polymer SubstrateProposed Reaction with this compoundResulting Functionalized PolymerPotential Further Modification
Poly(vinyl alcohol)Williamson ether synthesis with the α-bromo ketonePoly(vinyl alcohol) functionalized with 4-bromophenylacetyl ether groupsSuzuki or Heck cross-coupling at the 4-bromo position to introduce new aryl groups.

Environmental and Safety Considerations in Research

Hazard Assessment and Safe Handling in Laboratory Settings

2,4'-Dibromoacetophenone is classified as a hazardous chemical, and its handling requires strict adherence to safety guidelines to minimize risk to laboratory personnel. researchgate.netresearchgate.net The compound is recognized as a corrosive solid that can cause severe skin burns and serious eye damage. researchgate.netnih.govnih.govnih.gov It may also cause respiratory irritation. researchgate.netsynquestlabs.com

Hazard Identification and Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

This data is compiled from multiple safety data sheets. researchgate.netresearchgate.netnih.govnih.govsynquestlabs.com

Safe Handling and Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following precautions and personal protective equipment are mandatory:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. chemicalbook.comchemicalbook.com Ensure that eyewash stations and safety showers are readily accessible. researchgate.net

Personal Protective Equipment:

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. researchgate.netchemicalbook.com

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. researchgate.netchemicalbook.com

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. researchgate.net

Hygiene Measures: Wash hands thoroughly after handling. researchgate.net Do not eat, drink, or smoke when using this product. nih.gov Contaminated clothing should be washed before reuse. nih.gov

First-Aid Measures:

In case of exposure, immediate medical attention is crucial. chemicalbook.com The following are general first-aid guidelines:

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. researchgate.netchemicalbook.com
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. nih.govchemicalbook.com
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. researchgate.netchemicalbook.com
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. researchgate.netresearchgate.net

This information is for guidance and does not replace professional medical advice.

Storage and Disposal:

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. researchgate.netchemicalbook.com It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. researchgate.net Disposal of this chemical must be in accordance with local, regional, and national hazardous waste regulations. researchgate.netfishersci.com

Degradation Studies of Related Brominated Compounds

While specific degradation studies on this compound are not extensively documented in the available literature, research on related brominated aromatic compounds and halogenated acetophenones provides valuable insights into its potential environmental fate. The primary degradation pathways for such compounds are microbial degradation and photodegradation.

Microbial Degradation:

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental remediation. Studies on chlorinated acetophenones, which are structurally analogous to bromoacetophenones, have shown that certain bacteria can utilize these compounds as a carbon and energy source. For instance, an Arthrobacter species has been shown to metabolize various chlorinated acetophenones. nih.gov The degradation pathway often involves an initial oxygenase-catalyzed reaction, followed by hydrolysis. nih.gov A mixed culture of Arthrobacter sp. and Micrococcus sp. was found to mineralize 4-chloroacetophenone, with metabolites including 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) identified. nih.govasm.org This suggests that a similar Baeyer-Villiger oxidation mechanism could be involved in the degradation of brominated acetophenones.

Research on brominated flame retardants (BFRs) further supports the potential for microbial degradation. A consortium of four bacterial strains was capable of aerobically degrading tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG). researchgate.net This degradation was found to be more efficient in the presence of an additional carbon source, indicating a co-metabolic process. researchgate.net The primary mechanism of microbial degradation for many brominated compounds involves reductive debromination, where the bromine atom is removed from the aromatic ring. mdpi.com

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate for brominated aromatic compounds. The photochemical dehalogenation of α-haloacetophenones, including α-bromoacetophenone, has been demonstrated. researchgate.net This process involves the cleavage of the carbon-halogen bond upon irradiation, leading to the formation of radicals that can then undergo further reactions. researchgate.net

Studies on various BFRs have shown that photodegradation can lead to the formation of less brominated, and sometimes more toxic, products through consecutive reductive debromination. epa.gov The efficiency of photodegradation can be influenced by the environmental matrix. For example, the photodegradation of hexabromobenzene (B166198) (HBB) was found to vary on different soil minerals, with the process following pseudo-first-order kinetics. The degradation products were primarily debrominated compounds.

Methodological Considerations for Research on 2,4 Dibromoacetophenone

Purity and Characterization of Starting Materials and Products

In research involving 2,4'-Dibromoacetophenone, ensuring the purity of the starting material and any resulting products is paramount for the reliability and reproducibility of experimental results. Commercially available this compound is often supplied with a purity of ≥98% or ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC). caymanchem.comsigmaaldrich.comscbt.com The identity and purity of the compound are typically confirmed through a combination of spectroscopic and physical methods.

Standard characterization techniques include:

Spectroscopic Analysis : Methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are used to confirm the molecular structure of this compound. researchgate.netdergipark.org.tr These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms. researchgate.net

Melting Point Analysis : The melting point of this compound is a key physical property used to assess its purity. A sharp melting point range, typically cited as 108-110°C or 107-111°C, is indicative of a high-purity sample. fishersci.ca

Chromatographic Analysis : HPLC is a primary method for quantifying the purity of this compound. sigmaaldrich.comsigmaaldrich.com

For studies requiring exceptionally high purity, further purification of the commercial product may be necessary. Common laboratory-scale purification methods include:

Recrystallization : This technique is effective for removing unreacted starting materials and other impurities. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound. chemicalbook.com

Column Chromatography : For analytical applications demanding purity greater than 98.5%, column chromatography using silica (B1680970) gel is an effective purification strategy.

Batch-specific analytical results are typically provided on a certificate of analysis with the purchased compound, which should be reviewed before use. caymanchem.com

Solvent Selection and Its Impact on Reactions and Analyses

The choice of solvent is a critical parameter in both the synthesis and analysis of this compound, as it can significantly influence reaction outcomes, solubility, and analytical signals.

Impact on Reactions: In the synthesis of α-bromoacetophenones, the solvent can affect reaction selectivity and yield. For instance, in the α-bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS), dichloromethane (B109758) has been identified as an optimal solvent, leading to excellent selectivity with only the monobrominated product being formed. researchgate.net In contrast, reactions carried out in solvents like acetonitrile, diethyl ether, THF, or n-hexane under similar conditions result in significantly lower yields. researchgate.net While this example pertains to a general synthesis, the principles of solvent polarity and interaction with reaction intermediates are directly applicable to syntheses involving this compound.

Impact on Analyses and Solubility: For analytical purposes and for preparing stock solutions, the solubility of this compound in various organic solvents is a key consideration. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. caymanchem.com The approximate solubilities are 1 mg/mL in ethanol, 2 mg/mL in DMSO, and 5 mg/mL in DMF. caymanchem.com It is generally insoluble in water. chemicalbook.com When preparing stock solutions, it is recommended to purge the solvent with an inert gas. caymanchem.com The choice of solvent can also affect spectroscopic properties; for example, theoretical UV-Vis spectra of this compound have been calculated in both ethanol and water to understand solvent effects. researchgate.net

Analytical Method Development and Optimization

The development and optimization of analytical methods are crucial for the accurate quantification and identification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a primary analytical technique for this compound. sigmaaldrich.com The compound itself possesses a chromophore that allows for direct UV detection, with a maximum absorbance (λmax) at approximately 263 nm. caymanchem.com

A significant application of this compound in HPLC is its use as a derivatizing agent. sigmaaldrich.comchemicalbook.com It is frequently used to "tag" molecules that lack a strong UV chromophore, such as fatty acids, enabling their sensitive detection. jafs.com.plgssrr.org The derivatization reaction attaches the 4-bromophenacyl group to the analyte, which has high molar absorption near 256 nm, making the resulting derivatives well-suited for analysis with standard UV detectors. jafs.com.pl

The optimization of HPLC methods involves several key parameters. Changes in the mobile phase composition, sample solvent, pH, and temperature can alter the position and intensity of the UV absorption bands. chromatographyonline.com Method development for the analysis of fatty acids derivatized with this compound focuses on achieving optimal separation and resolution. The flexibility of HPLC allows for the modification of these parameters by using various organic solvents and buffers in the mobile phase. jafs.com.pl

Table 1: Example Parameters for HPLC Analysis Involving this compound as a Derivatizing Agent Data is illustrative of typical applications.

Parameter Description Typical Value/Condition
Analyte Fatty Acids N/A
Derivatizing Agent This compound Forms 4-bromophenacyl esters
Detection Method UV Spectrophotometry ~256 nm - 263 nm
Column Reversed-Phase (e.g., C18) N/A

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and analysis of metabolites. While specific studies on the metabolism of this compound are not widely detailed, the principles of GC-MS analysis for halogenated compounds are well-established.

Bromine-containing compounds exhibit a characteristic isotopic pattern in their mass spectra due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This distinctive pattern serves as a clear marker for identifying metabolites that have retained the bromine atom(s) from the parent compound, this compound. researchgate.net

In a typical GC-MS based analysis, samples would undergo extraction followed by derivatization (e.g., silylation) to increase the volatility and thermal stability of polar metabolites, making them suitable for gas chromatography. The subsequent mass spectral analysis would search for the characteristic isotopic signatures of bromine to distinguish potential metabolites from endogenous compounds. researchgate.net The mass spectrum of the parent this compound compound itself shows prominent peaks at m/z 183 and 185, corresponding to the bromobenzoyl fragment, which can also serve as a reference in metabolite identification. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,4'-Dibromoacetophenone, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via bromination of acetophenone derivatives. A common route involves α,α-dibromination using brominating agents like molecular bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with a catalyst. For purity optimization:

  • Recrystallization : Use ethanol or acetone as solvents to remove unreacted starting materials .
  • Chromatography : Column chromatography with silica gel (hexane/ethyl acetate eluent) ensures high purity (>98.5%) for analytical applications .
  • Spectroscopic Validation : Confirm purity via HPLC (≥98.5%) and melting point analysis (108–112°C) .

Q. How is this compound utilized in HPLC derivatization, and what parameters influence its efficacy?

Methodological Answer: This compound is widely used to derivatize carboxylic acids (e.g., fatty acids, captopril) for UV detection in HPLC. Key parameters include:

  • Reagent Concentration : Higher concentrations (e.g., 10 mM in acetone) improve derivatization efficiency and sensitivity .
  • Temperature and Time : Optimal conditions are 40°C for 30 minutes to minimize isomerization of unsaturated fatty acids .
  • Base Catalyst : Triethylamine (TEA) is critical for deprotonating carboxylic acids, enabling nucleophilic substitution at the α-bromo position .

Q. Table 1: Optimal Derivatization Conditions

ParameterValueReference
Reagent concentration10 mM in acetone
Temperature40°C
Reaction time30 minutes
Base catalystTriethylamine (1:1 molar ratio)

Advanced Research Questions

Q. What strategies mitigate isomerization during derivatization of unsaturated fatty acids with this compound?

Methodological Answer: Isomerization of double bonds in unsaturated fatty acids (e.g., linoleic acid) can occur under high-temperature conditions. Mitigation strategies include:

  • Lower Reaction Temperatures : Reducing temperature from 50°C to 40°C significantly decreases isomerization rates .
  • Shorter Reaction Times : Limiting derivatization to 30 minutes minimizes exposure to reactive intermediates .
  • Antioxidant Additives : Incorporating butylated hydroxytoluene (BHT) at 0.01% w/v prevents oxidative degradation .

Q. How does halogen positioning affect the enantioselective reduction of this compound in microbial biotransformations?

Methodological Answer: The spatial arrangement of bromine atoms influences substrate recognition by microbial enzymes. For example:

  • Halogen Steric Effects : The 2,4'-dibromo configuration creates steric hindrance, favoring enantioselective reduction to (R)-alcohols by Yarrowia lipolytica strains (100% conversion, >99% ee) .
  • Electron-Withdrawing Effects : Bromine at the 4'-position increases electrophilicity of the carbonyl group, enhancing reactivity with alcohol dehydrogenases .
  • Strain Optimization : Screening microbial strains (e.g., ATCC 32-338A) improves enantiomeric excess by tuning enzyme-substrate interactions .

Q. Table 2: Biotransformation Outcomes by Strain

Microbial StrainSubstrate Conversionee (%)Reference
Y. lipolytica ATCC 32-338A100%>99
Saccharomyces cerevisiae85%78

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT, Hartree-Fock) provide insights into:

  • Reaction Pathways : Modeling the energy barrier for nucleophilic attack at the α-carbon predicts feasibility in derivatization reactions .
  • Spectroscopic Properties : Simulated IR and UV-Vis spectra align with experimental data (λmax = 254 nm) to validate structural assignments .
  • Solvent Effects : COSMO-RS models optimize solvent selection (e.g., acetone vs. acetonitrile) based on solvation free energy .

Q. What analytical techniques resolve discrepancies in quantifying this compound derivatives?

Methodological Answer: Discrepancies often arise from incomplete derivatization or matrix interference. Resolution strategies include:

  • HPLC-MS/MS : Combines retention time alignment with mass fragmentation patterns (e.g., m/z 267.93 for parent ion) for unambiguous identification .
  • Internal Standards : Use deuterated analogs (e.g., d₃-2,4'-Dibromoacetophenone) to correct for recovery variations .
  • Method Validation : Perform spike-recovery tests (85–115% acceptable range) in biological matrices (e.g., plasma, serum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.